molecular formula C6H6N4O2 B2641223 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one CAS No. 300588-18-5

7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one

Cat. No.: B2641223
CAS No.: 300588-18-5
M. Wt: 166.14
InChI Key: WHUKWURZNHHQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a diazepine ring. The presence of these rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The disappearance of the bright red color of the starting material indicates the completion of the reaction . The product is then isolated and purified to obtain colorless high-melting crystalline solids that are readily soluble in organic solvents like DMSO and DMF .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s oxadiazole and diazepine rings provide multiple reactive sites for these transformations.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo derivatives.

Scientific Research Applications

7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with nucleic acids can lead to antiviral activity by disrupting viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one is unique due to its fused ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

IUPAC Name

7-methyl-4,6-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H2,1H3,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUKWURZNHHQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NON=C2NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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